molecular formula C7H5Cl2NO3S B1462541 5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride CAS No. 1099660-74-8

5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride

Cat. No.: B1462541
CAS No.: 1099660-74-8
M. Wt: 254.09 g/mol
InChI Key: VEHDJXYCPSRHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride is an organic compound that features both a sulfonyl chloride and an aminocarbonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride typically involves the chlorosulfonation of 5-(Aminocarbonyl)-2-chlorobenzene. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions to prevent overreaction and degradation of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for better handling of hazardous reagents like chlorosulfonic acid and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic applications to introduce sulfonamide and sulfonic acid functionalities into target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-(Aminocarbonyl)-2-bromobenzenesulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.

    5-(Aminocarbonyl)-2-fluorobenzenesulfonyl chloride: Contains a fluorine atom in place of chlorine.

    5-(Aminocarbonyl)-2-iodobenzenesulfonyl chloride: Features an iodine atom instead of chlorine.

Uniqueness

The uniqueness of 5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride lies in its balance of reactivity and stability. The chlorine atom provides a good leaving group for nucleophilic substitution reactions, while the aminocarbonyl group offers additional sites for chemical modification. This combination makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-carbamoyl-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHDJXYCPSRHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride
Reactant of Route 6
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.